molecular formula C5H6N4O4 B3049055 1,2-Dimethyl-4,5-dinitroimidazole CAS No. 19183-17-6

1,2-Dimethyl-4,5-dinitroimidazole

Cat. No. B3049055
CAS RN: 19183-17-6
M. Wt: 186.13 g/mol
InChI Key: AQLUEEMSUSDYEU-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4,5-dinitroimidazole is a chemical compound . It is a derivative of imidazole, which is a heterocyclic compound . The compound is related to 1-methyl-2,4,5-trinitroimidazole (MTNI), a well-known melt-cast explosive .


Synthesis Analysis

The synthesis of 1,2-Dimethyl-4,5-dinitroimidazole involves nitration reactions of 1-methylimidazole and its nitro derivatives . The nitration reactions were carried out with a mixture of 98% HNO3 and 15% SO3 in H2SO4 . The highest unisolated yield of 1-methyl-2,4,5-trinitroimidazole was 2.4% .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4,5-dinitroimidazole is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2-Dimethyl-4,5-dinitroimidazole include nitration reactions with 1-methylimidazole and its nitro derivatives . Under strong nitration conditions, the nitro group at the C-2 position promotes oxidation of the imidazole ring .

Scientific Research Applications

Methylation Reactions

  • Chemical Synthesis : A study by Lian et al. (2020) explored the methylation of 2,4-dinitroimidazole and its derivatives, revealing the production of various compounds including 1-methyl-2,4-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole, under different base conditions in the reaction system. This research contributes to the understanding of chemical reactions and synthesis involving nitroimidazole derivatives (Lian et al., 2020).

Bioconjugation and Protein Functionalization

  • Biomedical Applications : Luo et al. (2019) demonstrated that 1,4-dinitroimidazoles are effective bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization, highlighting their utility in site-specific chemical modification of proteins under physiological conditions. This application is significant in the field of protein engineering and drug development (Luo et al., 2019).

Reduction and Derivative Formation

  • Pharmaceutical Research : Olender et al. (2010) investigated the selective reduction of various dinitroimidazole derivatives to create aminonitroimidazole derivatives, which could have implications in the development of new pharmaceutical compounds (Olender et al., 2010).

Antioxidant and Antifungal Properties

  • Antioxidant and Antifungal Agents : A study by Olender et al. (2009) synthesized new nitroimidazole derivatives and evaluated their antioxidant and antifungal properties. This research is important for the discovery of new agents in treating fungal infections and oxidative stress-related conditions (Olender et al., 2009).

Thermal Decomposition and Energetic Materials

  • Energetic Materials Research : Anniyappan et al. (2015) conducted a detailed thermal study of 2,4-dinitroimidazole, an energetic material with potential applications in propellant and insensitive munition formulations. This research provides insights into the thermal stability and decomposition mechanisms of such compounds (Anniyappan et al., 2015).

Synthesis and Characterization

  • Material Synthesis : Kehui Hou et al. (2013) focused on the synthesis and characterization of N-substituted derivatives of dinitroimidazole, which are relevant in the field of energetic materials. The study provided detailed insights into the properties and potential applications of these synthesized compounds (Hou et al., 2013).

Pyrotechnic Applications

  • Pyrotechnics : Research by Klapötke et al. (2014) on the metal salts of 4,5-dinitro-1,3-imidazole revealed their potential use as flame colorants in pyrotechnical compositions. This study is significant in the development of safer and more effective pyrotechnic materials (Klapötke et al., 2014).

Nucleophilic Substitution Reactions

  • Chemical Reactions : Lian et al. (2018) studied the nucleophilic substitution reactions of 1-methyl-4,5-dinitroimidazole with aqueous ammonia or sodium azide, leading to the synthesis of novel compounds. This research contributes to the broader understanding of reaction mechanisms in organic chemistry (Lian et al., 2018).

Antifungal Activity

  • Antifungal Research : Olender et al. (2018) evaluated the antifungal activity of 4,5-dinitro-imidazole derivatives, establishing their potential in treating Candida infections. This study is significant for the development of new antifungal therapies (Olender et al., 2018).

Safety and Hazards

The safety data sheet for 1,2-Dimethylimidazole, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for the study of 1,2-Dimethyl-4,5-dinitroimidazole could involve further investigation of its synthesis, properties, and potential applications. For example, 1-methyl-2,4,5-trinitroimidazole (MTNI), a related compound, has been studied for its potential use in melt-cast explosives .

properties

IUPAC Name

1,2-dimethyl-4,5-dinitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-3-6-4(8(10)11)5(7(3)2)9(12)13/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLUEEMSUSDYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172720
Record name 1,2-Dimethyl-4,5-dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-4,5-dinitroimidazole

CAS RN

19183-17-6
Record name 1,2-Dimethyl-4,5-dinitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19183-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-4,5-dinitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-4,5-dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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